molecular formula C16H14F3N5O3S B2775104 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 946254-98-4

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2775104
Número CAS: 946254-98-4
Peso molecular: 413.38
Clave InChI: AKIFSLDUHDTFEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , often referred to by its IUPAC name, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 359.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold as anticancer agents. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

  • IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating superior potency in inhibiting tumor growth .
  • Mechanism of Action : Flow cytometric analysis demonstrated that this compound induces apoptosis in cancer cells. Specifically, treatment with concentrations ranging from 2.0 to 4.0 µM resulted in a notable increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% compared to only 5.1% in control groups .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often hinges on their structural components:

  • Key Modifications : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect the anticancer efficacy. For example, analogs with different functional groups displayed varying IC50 values, suggesting that specific modifications can enhance or diminish biological activity .

Study 1: Antitumor Efficacy

In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound 1aA549 (Lung)2.24Apoptosis induction
Compound 1dMCF-7 (Breast)1.74Cell cycle arrest
DoxorubicinA549 (Lung)9.20DNA intercalation

This table illustrates how variations among compounds can lead to different levels of efficacy against specific cancer types .

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of this compound are still under investigation; however, preliminary findings suggest:

  • Target Interaction : The compound likely interacts with key signaling pathways involved in cell proliferation and apoptosis, such as those mediated by cyclin-dependent kinases and phosphatidylinositol-3 kinase pathways .

Propiedades

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c17-16(18,19)9-1-3-10(4-2-9)21-12(26)8-28-15-22-13-11(14(27)23-15)7-20-24(13)5-6-25/h1-4,7,25H,5-6,8H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIFSLDUHDTFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.